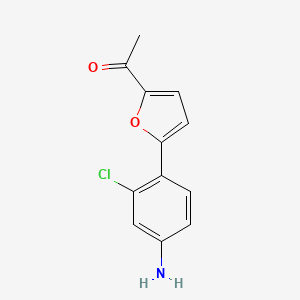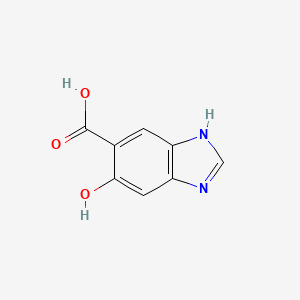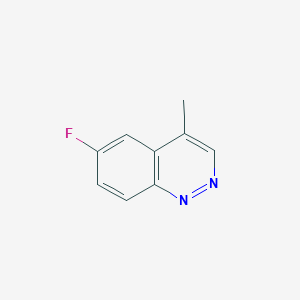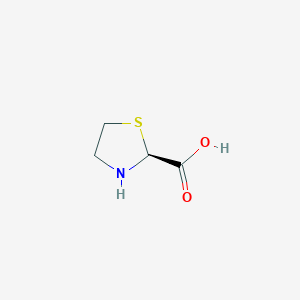
(2S)-1,3-thiazolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,3-thiazolidine-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological and chemical properties, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,3-thiazolidine-2-carboxylic acid typically involves the cyclization of cysteine with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the thiazolidine ring. The general reaction scheme is as follows:
Cysteine+Formaldehyde→(2S)-1,3-thiazolidine-2-carboxylic acid
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control.
化学反应分析
Types of Reactions
(2S)-1,3-thiazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
(2S)-1,3-thiazolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2S)-1,3-thiazolidine-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in these interactions, often forming covalent bonds with the enzyme’s active site residues.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-2-thione: Studied for its potential antimicrobial properties.
Uniqueness
(2S)-1,3-thiazolidine-2-carboxylic acid is unique due to its specific configuration and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
属性
分子式 |
C4H7NO2S |
|---|---|
分子量 |
133.17 g/mol |
IUPAC 名称 |
(2S)-1,3-thiazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI 键 |
ULSZVNJBVJWEJE-VKHMYHEASA-N |
手性 SMILES |
C1CS[C@H](N1)C(=O)O |
规范 SMILES |
C1CSC(N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


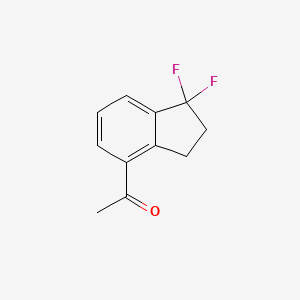
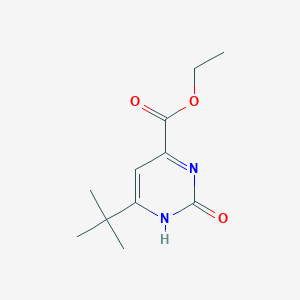
![tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate](/img/structure/B11767929.png)
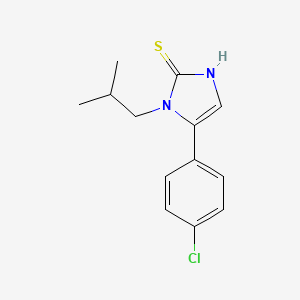
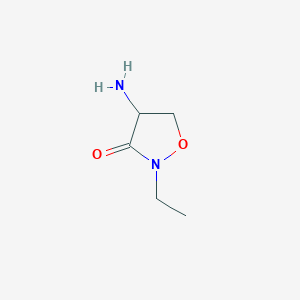
![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
